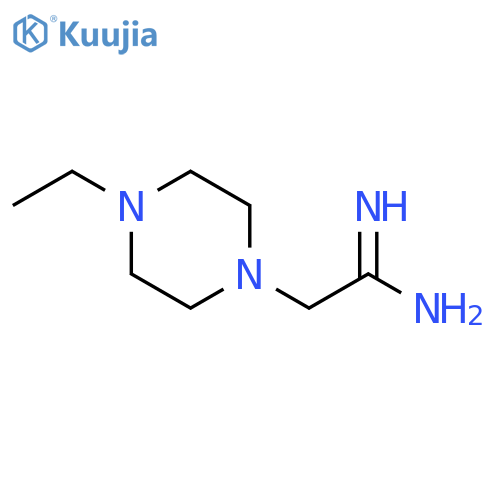Cas no 1017024-25-7 (2-(4-ethylpiperazin-1-yl)ethanimidamide)

1017024-25-7 structure
商品名:2-(4-ethylpiperazin-1-yl)ethanimidamide
2-(4-ethylpiperazin-1-yl)ethanimidamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-ethylpiperazin-1-yl)ethanimidamide
- EN300-1263800
- 1017024-25-7
- AKOS000176347
-
- インチ: 1S/C8H18N4/c1-2-11-3-5-12(6-4-11)7-8(9)10/h2-7H2,1H3,(H3,9,10)
- InChIKey: CATWIKPVOSMRHS-UHFFFAOYSA-N
- ほほえんだ: N1(CC)CCN(CC(=N)N)CC1
計算された属性
- せいみつぶんしりょう: 170.153146591g/mol
- どういたいしつりょう: 170.153146591g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.4Ų
- 疎水性パラメータ計算基準値(XlogP): -0.5
2-(4-ethylpiperazin-1-yl)ethanimidamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1263800-500mg |
2-(4-ethylpiperazin-1-yl)ethanimidamide |
1017024-25-7 | 500mg |
$877.0 | 2023-10-02 | ||
| Enamine | EN300-1263800-0.1g |
2-(4-ethylpiperazin-1-yl)ethanimidamide |
1017024-25-7 | 0.1g |
$804.0 | 2023-06-08 | ||
| Enamine | EN300-1263800-2.5g |
2-(4-ethylpiperazin-1-yl)ethanimidamide |
1017024-25-7 | 2.5g |
$1791.0 | 2023-06-08 | ||
| Enamine | EN300-1263800-10.0g |
2-(4-ethylpiperazin-1-yl)ethanimidamide |
1017024-25-7 | 10g |
$3929.0 | 2023-06-08 | ||
| Enamine | EN300-1263800-50mg |
2-(4-ethylpiperazin-1-yl)ethanimidamide |
1017024-25-7 | 50mg |
$768.0 | 2023-10-02 | ||
| Enamine | EN300-1263800-1000mg |
2-(4-ethylpiperazin-1-yl)ethanimidamide |
1017024-25-7 | 1000mg |
$914.0 | 2023-10-02 | ||
| Enamine | EN300-1263800-100mg |
2-(4-ethylpiperazin-1-yl)ethanimidamide |
1017024-25-7 | 100mg |
$804.0 | 2023-10-02 | ||
| Enamine | EN300-1263800-250mg |
2-(4-ethylpiperazin-1-yl)ethanimidamide |
1017024-25-7 | 250mg |
$840.0 | 2023-10-02 | ||
| Enamine | EN300-1263800-5.0g |
2-(4-ethylpiperazin-1-yl)ethanimidamide |
1017024-25-7 | 5g |
$2650.0 | 2023-06-08 | ||
| Enamine | EN300-1263800-0.25g |
2-(4-ethylpiperazin-1-yl)ethanimidamide |
1017024-25-7 | 0.25g |
$840.0 | 2023-06-08 |
2-(4-ethylpiperazin-1-yl)ethanimidamide 関連文献
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
1017024-25-7 (2-(4-ethylpiperazin-1-yl)ethanimidamide) 関連製品
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 42464-96-0(NNMTi)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
